8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazone: This involves the reaction of 1-(4-methoxyphenyl)ethanone with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization with 3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in overall structure and properties.
Phenethylamine: Similar in having the phenethyl group but lacks the complex purine structure.
Uniqueness
8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups and the resulting properties
Properties
CAS No. |
300586-73-6 |
---|---|
Molecular Formula |
C23H24N6O3 |
Molecular Weight |
432.5g/mol |
IUPAC Name |
8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C23H24N6O3/c1-15(17-9-11-18(32-3)12-10-17)26-27-22-24-20-19(21(30)25-23(31)28(20)2)29(22)14-13-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,24,27)(H,25,30,31)/b26-15+ |
InChI Key |
BLXBPQVABHSBPJ-CVKSISIWSA-N |
SMILES |
CC(=NNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C)C4=CC=C(C=C4)OC |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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